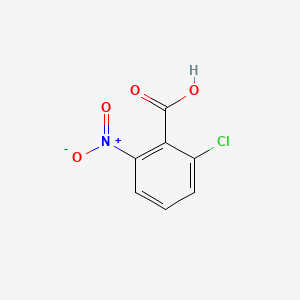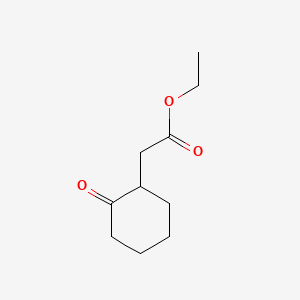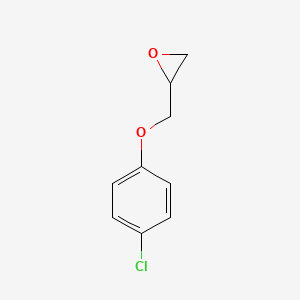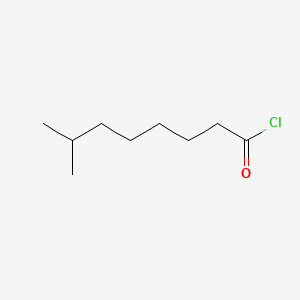![molecular formula C17H20N6OS B1359873 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide CAS No. 1071400-76-4](/img/structure/B1359873.png)
2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Vue d'ensemble
Description
2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is a useful research compound. Its molecular formula is C17H20N6OS and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
The triazole derivative, specifically in the context of 1,2,4-triazol-3-ylthioacetohydrazide compounds, has shown promising results in cancer research. Studies have revealed that these compounds exhibit cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer, with certain derivatives displaying significant potency in inhibiting cancer cell migration and growth in 3D cell cultures. For example, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and related compounds have been identified as active in these contexts, suggesting potential for development as antimetastatic agents (Šermukšnytė et al., 2022).
Antioxidant Properties
In addition to anticancer applications, these triazole derivatives also demonstrate noteworthy antioxidant abilities. For instance, a specific compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide, has been tested and found to possess a higher antioxidant capacity compared to the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Pharmacological Properties
The cyclization of certain triazole derivatives leads to the formation of compounds with potential pharmacological applications. For instance, the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides results in derivatives that exhibit effects on the central nervous system in mice, indicating potential for further pharmacological exploration (Maliszewska-Guz et al., 2005).
Lipase and α-Glucosidase Inhibition
These compounds have also been investigated for their potential in inhibiting lipase and α-glucosidase, enzymes relevant in metabolic disorders. Some novel heterocyclic compounds derived from triazole derivatives exhibited significant inhibitory activities, with certain compounds demonstrating best anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
Antimicrobial Potential
Various triazole derivatives, including those containing hydrazide-hydrazones, have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising results against a range of bacterial and fungal strains, suggesting their potential as antibacterial and antifungal agents (Šermukšnytė et al., 2018).
Propriétés
IUPAC Name |
2-[[4-methyl-5-[1-(naphthalen-1-ylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c1-11(16-21-22-17(23(16)2)25-10-15(24)20-18)19-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,19H,10,18H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTKVKAFYSQHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NN)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)










